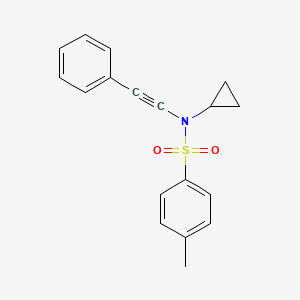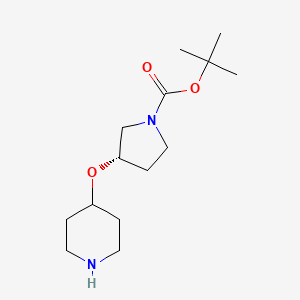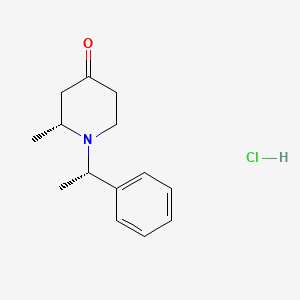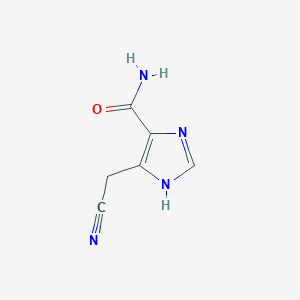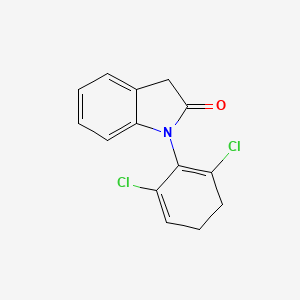![molecular formula C78H92F2N4S8Si2 B12832069 5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole](/img/structure/B12832069.png)
5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole is a complex organic molecule featuring multiple thiophene and benzothiadiazole units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the thiophene and benzothiadiazole precursors. The key steps include:
Formation of Thiophene Units: The thiophene units are synthesized through a series of reactions involving halogenation, Grignard reactions, and coupling reactions.
Benzothiadiazole Synthesis: The benzothiadiazole units are prepared via cyclization reactions involving diamines and dithiocarbamates.
Coupling Reactions: The final compound is assembled through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to link the thiophene and benzothiadiazole units.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The thiophene units can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiadiazole units can be reduced to form dihydrobenzothiadiazoles.
Substitution: Halogen atoms on the thiophene units can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiadiazoles.
Substitution: Thiophene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its electronic properties, which are crucial for the development of organic semiconductors.
Biology
While its direct applications in biology are limited, derivatives of this compound could be explored for their potential as fluorescent probes or in bioimaging.
Medicine
Research is ongoing to explore the potential of this compound and its derivatives in medicinal chemistry, particularly in drug delivery systems.
Industry
In industry, this compound is primarily used in the development of organic electronic devices, such as organic photovoltaic cells and OLEDs, due to its excellent charge transport properties.
Wirkmechanismus
The compound exerts its effects through its ability to facilitate charge transport. The molecular structure allows for efficient π-π stacking interactions, which are crucial for the movement of electrons and holes in organic electronic devices. The benzothiadiazole units act as electron acceptors, while the thiophene units serve as electron donors, creating a donor-acceptor system that enhances charge separation and transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(3-hexylthiophene) (P3HT): A widely studied thiophene-based polymer used in organic electronics.
Poly(benzothiadiazole): Another compound featuring benzothiadiazole units, used in similar applications.
Uniqueness
The unique aspect of 5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole lies in its complex structure, which combines multiple thiophene and benzothiadiazole units. This structure enhances its electronic properties, making it more efficient in charge transport compared to simpler compounds like P3HT or poly(benzothiadiazole).
Eigenschaften
Molekularformel |
C78H92F2N4S8Si2 |
|---|---|
Molekulargewicht |
1436.3 g/mol |
IUPAC-Name |
5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C78H92F2N4S8Si2/c1-7-13-19-25-31-51-33-35-61(85-51)63-39-37-59(87-63)53-45-57(79)71(75-73(53)81-91-83-75)65-49-69-77(89-65)55-47-68-56(48-67(55)93(69,41-27-21-15-9-3)42-28-22-16-10-4)78-70(94(68,43-29-23-17-11-5)44-30-24-18-12-6)50-66(90-78)72-58(80)46-54(74-76(72)84-92-82-74)60-38-40-64(88-60)62-36-34-52(86-62)32-26-20-14-8-2/h33-40,45-50H,7-32,41-44H2,1-6H3 |
InChI-Schlüssel |
UBXQUHUVSJDOAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC(=C(C4=NSN=C34)C5=CC6=C(S5)C7=CC8=C(C=C7[Si]6(CCCCCC)CCCCCC)C9=C([Si]8(CCCCCC)CCCCCC)C=C(S9)C1=C(C=C(C2=NSN=C12)C1=CC=C(S1)C1=CC=C(S1)CCCCCC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



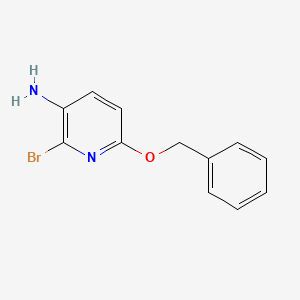
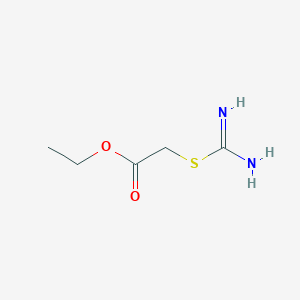
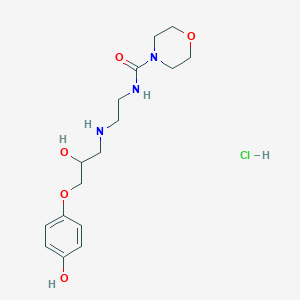
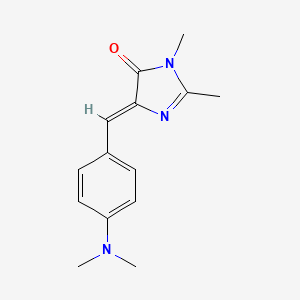
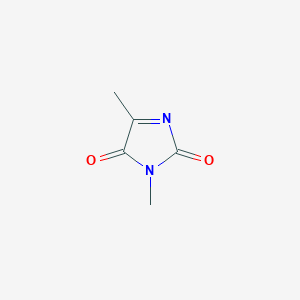
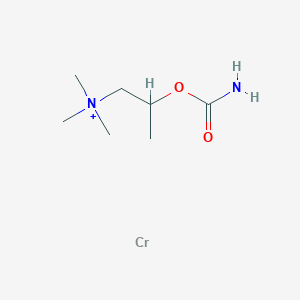
![2-propyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12832035.png)
![1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one](/img/structure/B12832052.png)
